6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds was characterized using spectral and elemental analyses . For instance, the 1H-NMR and 13C-NMR spectra were acquired in DMSO-d6 on a Bruker ARX 300 MHz instrument .Chemical Reactions Analysis
The reaction conditions for similar compounds have been devised leading to 2,4,6,8-tetrasubstituted pyrimido [5,4- d ]pyrimidines with patterns of substitution . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using a Perkin Elmer 2400 analyzer, and results within ±0.4 % of the theoretical values were obtained for the new compounds .Scientific Research Applications
Synthesis and Antimicrobial Properties
A pivotal aspect of the research on 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione and its derivatives revolves around their synthesis and evaluation for potential antimicrobial properties. The creation of such compounds involves intricate chemical reactions, aiming to explore their efficacy against various microbial strains. For instance, the synthesis of pyrimido[4,5-d]pyrimidine derivatives has been conducted, demonstrating significant antibacterial activities against selected strains. These activities suggest a promising pathway for developing new antibacterial agents based on the chemical framework of pyrimidines (Cieplik et al., 2008).
Structural Analysis and Crystallography
The structural intricacies of derivatives closely related to this compound have been elucidated through crystallography. Such studies provide critical insights into the molecular conformation, crystal packing, and potential intermolecular interactions that could influence the biological activity and solubility of these compounds. For example, the crystal structure analysis of related pyrimidine and pyrimidinedione compounds sheds light on their conformational dynamics and potential as molecular scaffolds for further pharmacological exploration (Shi et al., 2007).
Intermediates for Synthesis of Bioactive Compounds
Research has also focused on the role of similar pyrimidine derivatives as intermediates in the synthesis of bioactive compounds, such as C-azanucleosides. These compounds hold significant promise due to their potential therapeutic applications. The methodology for creating such intermediates involves multiple steps of chemical reactions, aiming to produce novel compounds with enhanced biological activities (Martirosyan et al., 2010).
Novel Synthetic Pathways and Chemical Properties
The exploration of new synthetic pathways and the chemical properties of pyrimidine derivatives is an area of active research. By understanding the chemical reactions and mechanisms underlying the formation of these compounds, researchers aim to develop more efficient synthesis methods and discover new functionalities of the pyrimidine core. This includes the investigation of their photophysical properties, potential as ligands in supramolecular assemblies, and their application in materials science (Wang et al., 2015).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets of similar compounds that it likely interacts with its targets to inhibit their activity, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of targets. These include the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, the mammalian target of rapamycin pathway, and the p38 mitogen-activated protein kinases pathway, among others . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation, which could explain its potential anticancer activity.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its broad range of targets. These could include the inhibition of cell growth and proliferation, induction of cell death, and disruption of cellular signaling pathways . These effects could contribute to its potential anticancer activity.
Safety and Hazards
Future Directions
The future directions for similar compounds involve the development of new therapies, as evidenced by numerous publications, studies and clinical trials . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-amino-6-(2,4-dichlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-9-6-7-11(12(20)8-9)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDXDJHIRJHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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